Furan-2-yl(4-methoxyphenyl)methanol
Overview
Description
Furan-2-yl(4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
(B. Reddy et al., 2012) conducted a study on the Prins cyclization of furan-2-yl(4-methoxyphenyl)methanol, leading to the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives. This research highlighted the compound's potential in creating novel series of fused pyran derivatives.
Aza-Piancatelli Rearrangement
Another study by (B. Reddy et al., 2012) utilized this compound in the aza-Piancatelli rearrangement. This process was efficient in producing trans-4,5-disubstituted cyclopentenone derivatives, showcasing the compound's role in organic synthesis reactions.
Enzyme-catalyzed Oxidation
In a 2014 study, (W. Dijkman et al.) explored the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. This compound played a role in this process, indicating its applicability in biochemical transformations.
Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives
(B. Reddy et al., 2012) used furan-2-yl(phenyl)methanol derivatives in a tandem aza-Piancatelli rearrangement/Michael reaction. This study demonstrated the compound's utility in synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives.
Prins/Ritter Reaction Synthesis
(B. Reddy et al., 2014) conducted a study using this compound in a Prins/Ritter reaction. This led to the synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives, indicating the compound's role in creating complex organic molecules.
Enzymatic Synthesis of Furan-based Alcohols
A 2013 study by (P. Hara et al.) explored the lipase-catalyzed asymmetric acylation of furan-based alcohols. This research utilized this compound derivatives, showcasing its application in chemoenzymatic synthesis.
Inhibition of P450 Aromatase
(M. R. Saberi et al., 2005) investigated the synthesis of furan-2-yl(phenyl)-3-pyridylmethanol derivatives and their inhibitory activity against P450 aromatase. This study indicates the potential pharmacological applications of this compound derivatives.
Acid-catalyzed Conversion to Levulinate Esters
In 2019, (Zhanming Zhang et al.) developed a method for converting biomass-derived furan, including this compound, to methyl levulinate, a valuable platform molecule, through acid catalysis.
Properties
IUPAC Name |
furan-2-yl-(4-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQKQSKCFYQKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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